Pomalidomide-amino-PEG5-NH2 hydrochloride
Description
Evolution of Targeted Protein Degradation as a Research Paradigm
The concept of targeted protein degradation has evolved significantly from its initial conceptualization. Early strategies laid the groundwork for harnessing the cell's natural protein disposal systems for therapeutic benefit. The limitations of traditional small molecule inhibitors, which often require high concentrations and continuous target engagement, spurred the development of alternative approaches. This led to the exploration of methods to hijack the cellular machinery responsible for maintaining protein homeostasis, marking a pivotal evolution in drug discovery. The development of Proteolysis-Targeting Chimeras (PROTACs) represents a major breakthrough in this field, offering a catalytic mechanism for protein removal rather than just inhibition. caymanchem.com
Fundamental Principles of the Ubiquitin-Proteasome System in Cellular Regulation
The ubiquitin-proteasome system (UPS) is a fundamental and highly regulated pathway in eukaryotic cells responsible for the degradation of the majority of intracellular proteins. nih.govresearchgate.net This system plays a crucial role in maintaining cellular health by eliminating misfolded, damaged, or short-lived regulatory proteins, thereby controlling a vast array of cellular processes including cell cycle progression, signal transduction, and immune responses. dundee.ac.ukscienceopen.com
The process of tagging a protein for degradation involves a three-step enzymatic cascade:
Ubiquitin Activation: An E1 activating enzyme utilizes ATP to form a high-energy thioester bond with a small, 76-amino acid protein called ubiquitin. nih.gov
Ubiquitin Conjugation: The activated ubiquitin is then transferred to an E2 conjugating enzyme. nih.gov
Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govnih.gov
The sequential addition of multiple ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, while recycling the ubiquitin molecules. nih.govresearchgate.net
Conceptualization and Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are engineered heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI). nih.govnih.gov The concept was first introduced in 2001 and has since been refined from large, peptide-based molecules to smaller, more drug-like molecules with improved cell permeability and pharmacokinetic properties. caymanchem.comnih.gov
Modular Architecture of PROTAC Molecules: E3 Ligase Ligand, Linker, and Target Protein Ligand
The functionality of a PROTAC is derived from its distinct modular architecture, which consists of three key components:
E3 Ligase Ligand: This "anchor" moiety binds to a specific E3 ubiquitin ligase.
Target Protein Ligand: This "warhead" is designed to bind to the protein of interest that is targeted for degradation.
Linker: A chemical linker connects the E3 ligase ligand and the target protein ligand. jenkemusa.comrsc.org
The nature of the linker is critical, as its length, composition, and attachment points significantly influence the efficacy and selectivity of the PROTAC. nih.gov
Mechanistic Overview of PROTAC-Mediated Protein Degradation via Induced Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase. nih.govnih.govnih.gov This induced proximity effectively brings the ubiquitination machinery into close contact with the target protein, leading to its polyubiquitination by the recruited E3 ligase. nih.govnih.gov The polyubiquitinated target is then recognized and degraded by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein and E3 ligase, allowing for substoichiometric activity. nih.gov This event-driven pharmacology contrasts with the occupancy-driven mechanism of traditional inhibitors. nih.gov
Rationale for Utilizing Pomalidomide-amino-PEG5-NH2 Hydrochloride in PROTAC Design
This compound is a bifunctional molecule that serves as a ready-to-use building block in the synthesis of PROTACs. It incorporates two of the three essential components of a PROTAC: the E3 ligase ligand and the linker.
The pomalidomide (B1683931) moiety functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govbio-techne.com CRBN is a well-characterized and widely exploited E3 ligase in PROTAC development due to the availability of potent small molecule ligands like pomalidomide and its analogs. rsc.org
The pentaethylene glycol (PEG5) portion acts as the linker. The choice of a PEG linker is strategic for several reasons:
Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and can have poor physicochemical properties. jenkemusa.com
Flexibility and Length: The flexibility of the PEG chain allows for the necessary conformational arrangements to facilitate the formation of a stable and productive ternary complex between the target protein and CRBN. acs.org The length of the linker is a critical parameter that must be optimized for each specific target. A linker that is too short may cause steric clashes, preventing ternary complex formation, while a linker that is too long may lead to unproductive binding. nih.gov The five PEG units in this molecule provide a specific length that can be optimal for certain target proteins.
Attachment Point: The terminal primary amine (-NH2) group on the PEG5 linker provides a reactive handle for the straightforward attachment of a target protein ligand via standard amide bond formation or other conjugation chemistries. nih.gov
The hydrochloride salt form enhances the stability and solubility of the compound for storage and handling during the chemical synthesis of the final PROTAC molecule.
Detailed Research Findings
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| HDAC8 | Pomalidomide | PEG | 147 | 93 | K562 |
| BRD4 | Pomalidomide | PEG | <100 | >90 | AML cells |
| EGFR | Pomalidomide | Varied | Varied | Varied | A549 |
This table presents representative data from studies on pomalidomide-based PROTACs to illustrate the range of activities and is not specific to this compound. nih.govnih.govnih.gov
The selection of this compound as a starting material for PROTAC synthesis is therefore a rational choice based on the well-established roles of its components in facilitating potent and selective protein degradation. The pre-packaged nature of the E3 ligand and linker simplifies the synthetic process, allowing researchers to focus on the development and attachment of novel target-binding moieties.
Properties
Molecular Formula |
C25H35ClN4O10 |
|---|---|
Molecular Weight |
587.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C25H34N4O10.ClH/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32;/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32);1H |
InChI Key |
VQFIXEMZYHCOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Molecular Design and Synthesis of Pomalidomide Amino Peg5 Nh2 Hydrochloride Based Protacs
Structural Components and Their Functional Significance in Pomalidomide-amino-PEG5-NH2 Hydrochloride
The Pomalidomide (B1683931) Moiety: A Cereblon (CRBN) E3 Ligase Recruiting Ligand
The pomalidomide component of the molecule is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. sigmaaldrich.comnih.gov Pomalidomide, an immunomodulatory drug, has been repurposed in the context of PROTACs to act as a molecular "hook" that recruits the CRBN E3 ligase machinery. nih.gov By binding to CRBN, the pomalidomide moiety brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity is the critical first step in the ubiquitination and subsequent proteasomal degradation of the target protein. The selection of pomalidomide as the E3 ligase ligand is strategic due to its high affinity and specificity for CRBN, ensuring efficient recruitment of the degradation machinery. nih.gov
The Terminal Amine Functional Group: Strategic Point for Covalent Conjugation
The molecule terminates in a primary amine (-NH2) functional group, presented as a hydrochloride salt for improved stability and handling. This terminal amine is a key reactive handle for the covalent attachment of a ligand that binds to the protein of interest. The primary amine is a nucleophilic group that can readily participate in a variety of chemical reactions, most commonly amide bond formation, to couple with a carboxylic acid-functionalized target protein ligand. This strategic placement of the amine group allows for a modular and convergent approach to PROTAC synthesis, where the E3 ligase ligand-linker portion can be synthesized separately and then conjugated to a diverse range of target-binding moieties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C25H35ClN4O10 |
| Molecular Weight | 587.02 g/mol |
| CAS Number | 2421217-05-0 |
| Appearance | Light yellow to yellow solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
This table is generated based on data from multiple chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.commedchemexpress.com
Synthetic Strategies for Incorporating this compound into PROTACs
The synthesis of a complete PROTAC molecule using this compound as a building block involves well-established chemical transformations. The primary focus is on the efficient and chemoselective formation of a stable bond between the terminal amine of the linker and a suitable functional group on the target protein ligand.
Amide Bond Formation Chemistry for Linker-Target Ligand Coupling
The most prevalent method for conjugating this compound to a target protein ligand is through the formation of an amide bond. This reaction typically involves the coupling of the terminal primary amine of the pomalidomide-linker construct with a carboxylic acid group on the target-binding molecule.
To facilitate this reaction, a variety of coupling reagents can be employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions. Alternatively, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. axispharm.com
The general reaction scheme involves the activation of the carboxylic acid on the target ligand, followed by the addition of this compound. The reaction is typically carried out in an inert organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and may require the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
Parallel Synthesis Approaches for Generating PROTAC Libraries with Varying Linker Lengths and Target Ligands
The empirical nature of PROTAC development often necessitates the synthesis and screening of extensive compound libraries to identify an optimal degrader. nih.gov The linker, in particular, plays a critical role, as its length, composition, rigidity, and attachment points can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, degradation efficacy. arxiv.orgnih.gov Parallel synthesis strategies are therefore crucial for efficiently exploring this chemical space.
The use of pre-formed E3 ligase ligand-linker conjugates like this compound is a key strategy for accelerating PROTAC library generation. sigmaaldrich.com This building block, featuring a terminal amine, can be readily coupled with a library of POI ligands that possess a reactive carboxylic acid group through standard amide bond formation. musechem.com This modular approach allows for the rapid assembly of numerous PROTACs where the E3 ligase ligand and linker composition are held constant while the POI ligand is varied.
To explore different linker lengths, a collection of ligand-linker conjugates with varying PEG units (e.g., Pomalidomide-PEG1-NH2, Pomalidomide-PEG3-NH2) can be used in parallel. sigmaaldrich.commedkoo.com This enables the systematic evaluation of linker length on degradation activity for a given POI ligand.
Another powerful method for parallel synthesis is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the high-yield, convergent synthesis of PROTAC libraries by joining one precursor functionalized with an azide (B81097) and another with an alkyne. nih.gov This approach has been successfully used to generate libraries with variations in linker length, composition, and conjugation site to optimize degrader potency. nih.govnih.gov
Characterization of this compound as a Protein Degrader Building Block
This compound is a synthetic chemical tool classified as an E3 ligase ligand-linker conjugate. medchemexpress.commedchemexpress.com It is specifically designed for the synthesis of PROTACs. sigmaaldrich.com The molecule consists of the pomalidomide moiety, which serves as the Cereblon (CRBN) E3 ligase ligand, attached to a 5-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine hydrochloride salt. sigmaaldrich.com This terminal amine provides a reactive handle for conjugation to a ligand for a target protein, typically via amide bond formation with a carboxylic acid. sigmaaldrich.com The inclusion of the PEG linker is intended to provide appropriate length and flexibility to facilitate the productive formation of a ternary complex between the target protein and CRBN. researchgate.net
Analysis of Related Pomalidomide-PEGx-NH2 Hydrochloride Analogs
The length of the linker connecting the E3 ligase ligand and the POI ligand is a critical determinant of a PROTAC's degradation efficiency. nih.gov A linker that is too short may cause steric clashes preventing ternary complex formation, while an overly long linker may fail to bring the two proteins into sufficient proximity for ubiquitination. nih.gov Consequently, a series of Pomalidomide-PEGx-NH2 hydrochloride analogs with varying numbers of PEG units are available to allow for systematic optimization of linker length. sigmaaldrich.commedkoo.comsigmaaldrich.com These building blocks enable researchers to generate PROTAC libraries where the only variable is the linker length, allowing for a direct assessment of its impact on target degradation.
Below is a table comparing several Pomalidomide-PEGx-NH2 hydrochloride analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Linker Composition |
| Pomalidomide-PEG1-NH2 hydrochloride | C₁₇H₂₁ClN₄O₆ | 412.82 | 1-unit PEG |
| Pomalidomide-PEG3-NH2 hydrochloride | C₂₁H₂₉ClN₄O₈ | 500.93 | 3-unit PEG |
| This compound | C₂₅H₃₅ClN₄O₁₀ | 587.02 | 5-unit PEG |
| Pomalidomide-PEG6-NH2 hydrochloride | C₂₅H₃₆ClN₃O₁₀ | 574.02 | 6-unit PEG |
Note: Data sourced from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.commedkoo.commedchemexpress.com Molecular formulas and weights may vary slightly between sources.
Comparison with Other Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugates
Pomalidomide-based conjugates are part of a broader class of immunomodulatory drugs (IMiDs) used to recruit the CRBN E3 ligase. nih.gov Thalidomide (B1683933), the parent compound of pomalidomide, is also frequently used for this purpose. targetmol.com Therefore, a variety of thalidomide-based ligand-linker conjugates are available for PROTAC synthesis, offering alternatives to pomalidomide. These often feature similar PEG or alkyl linkers terminating in reactive functional groups like amines or carboxylic acids. targetmol.com
The choice between pomalidomide and thalidomide as the CRBN ligand can influence the properties and efficacy of the final PROTAC. While both bind to CRBN, differences in their binding affinity and the way they present the linker can affect ternary complex formation and degradation efficiency. nih.gov
Beyond CRBN, von Hippel-Lindau (VHL) is another widely recruited E3 ligase in PROTAC development. nih.gov Ligand-linker conjugates for VHL, such as those derived from (S,R,S)-AHPC, provide an alternative strategy for protein degradation. medchemexpress.com Studies have shown that for the same target protein, a CRBN-recruiting PROTAC can have significantly different efficacy compared to a VHL-recruiting PROTAC, highlighting that the choice of E3 ligase is a critical design parameter. nih.gov For example, in the degradation of BCR-ABL, CRBN-recruiting PROTACs demonstrated better efficacy than their VHL-recruiting counterparts. nih.gov This underscores the importance of having a diverse toolkit of E3 ligase ligand-linker conjugates, including various CRBN- and VHL-based options, to empirically determine the optimal degradation strategy for a given protein of interest.
Mechanistic Investigations of Pomalidomide Amino Peg5 Nh2 Hydrochloride Derived Protacs
Molecular Recognition and Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ubiquitin ligase. researchgate.netrsc.org The assembly of this complex is a highly dynamic process governed by the principles of molecular recognition, where the PROTAC acts as a molecular scaffold, inducing new protein-protein interactions. nih.gov
The formation and stability of the E3 ligase-PROTAC-target protein ternary complex are prerequisites for efficient protein degradation. nih.gov A suite of quantitative biophysical techniques is employed to characterize these interactions in vitro, providing crucial data on the binding affinities, kinetics, and thermodynamics of the system. dundee.ac.uknih.gov
These methods allow researchers to dissect the individual binding events: the PROTAC binding to the target protein and the PROTAC binding to the E3 ligase, as well as the properties of the fully assembled ternary complex. rsc.org
Common Biophysical Assays for Ternary Complex Characterization:
| Assay Technique | Principle | Key Information Obtained | References |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as molecules bind and dissociate. | Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity. nih.govjove.com | nih.govjove.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular binding to determine thermodynamic parameters. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govnih.gov | nih.govnih.govjove.com |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. | Binding kinetics (kon, koff), binding affinity (KD), and cooperativity. nih.gov | nih.gov |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules when in close proximity. | Proximity-based detection of ternary complex formation in solution or in cells. acs.org | acs.org |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay that measures molecular proximity; signal is generated when donor and acceptor beads are brought close together by the ternary complex. | Ternary complex formation, determination of degradation concentration 50 (DC50). nih.govacs.org | nih.govacs.org |
These assays have been instrumental in revealing that the stability of the ternary complex does not always correlate directly with the binary binding affinities of the PROTAC's individual warheads. nih.gov
The stability of the ternary complex is a critical factor influencing the efficiency of protein degradation. researchgate.net This stability is not merely the sum of the two binary interactions but is significantly influenced by the concept of cooperativity (α). Cooperativity is a measure of how the binding of the first protein to the PROTAC affects the binding of the second protein. nih.govnih.gov
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding affinity for the second protein, leading to a more stable ternary complex. This is often the result of favorable protein-protein interactions induced by the PROTAC. nih.gov
Negative Cooperativity (α < 1): The binding of the first protein reduces the affinity for the second, resulting in a less stable complex. nih.gov
Non-cooperative (α = 1): The two binding events are independent of each other. researchgate.net
Studies on various PROTAC systems, including those recruiting CRBN, have shown that positive cooperativity is a key driver of potent degradation. nih.govnih.gov The stoichiometry of the complex, typically 1:1:1 (Target:PROTAC:E3 Ligase), is also fundamental for productive ubiquitination and can be confirmed using techniques like ITC. jove.com The specific interactions at the newly formed protein-protein interface, along with intramolecular contacts within the bound PROTAC, are crucial determinants of both stability and stoichiometry. nih.gov
The linker connecting the pomalidomide (B1683931) moiety to the target-binding ligand is a critical component that profoundly impacts the efficacy of a PROTAC. nih.gov For PROTACs derived from Pomalidomide-amino-PEG5-NH2 hydrochloride , the PEG5 linker provides specific length and flexibility that dictates the ability of the two proteins to engage simultaneously and form a stable ternary complex. nih.govresearchgate.net
The length of the linker is a decisive factor. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov The flexible nature of PEG linkers can be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate productive protein-protein interactions. nih.govresearchgate.net However, excessive flexibility can also be detrimental, leading to a dynamic and unstable complex. researchgate.net Therefore, an optimal linker length and composition must be empirically determined for each target protein.
Impact of Linker Length on PROTAC Activity (General Findings):
| Linker Type/Length | Observation | Implication | References |
|---|---|---|---|
| Short PEG/Alkyl Linkers | In some systems (e.g., homo-PROTACs for CRBN), short linkers (e.g., 8-atom PEG) were optimal for degradation. | Highlights the need for precise spatial arrangement and the target-specific nature of linker optimization. | nih.gov |
| Medium PEG Linkers (e.g., PEG5) | Often provide a balance of flexibility and length to accommodate a wide range of target proteins and induce productive ternary complex formation. | Represents a common starting point in PROTAC design due to favorable physicochemical properties and synthetic accessibility. nih.gov | nih.gov |
| Long PEG/Alkyl Linkers (>12 atoms) | Generally demonstrate higher efficiency for mediating degradation in many systems, as they provide greater conformational freedom to achieve optimal geometry. | Longer linkers can overcome suboptimal binding orientations but may also increase undesirable physicochemical properties. | nih.govsigmaaldrich.com |
Computational modeling and structural biology are increasingly used to predict the optimal linker length and the resulting ternary complex structure, guiding more rational PROTAC design. acs.orgnih.gov
Cereblon-Dependent Ubiquitination of Target Proteins
Following the successful formation of the ternary complex, the PROTAC positions the target protein in proximity to the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. mdpi.com This proximity triggers the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein. nih.gov
The ubiquitination of the target protein is an enzymatic process. The initial rate of ubiquitination is directly dependent on the concentration and stability of the ternary complex. nih.gov PROTACs function as catalysts, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules. mdpi.com
The kinetics of this process are influenced by several factors:
Ternary Complex Affinity: Higher affinity and more stable complexes generally lead to more efficient and sustained ubiquitination. nih.gov
Target Lysine Accessibility: The geometry of the ternary complex must orient the target protein such that its surface lysine residues are within the "ubiquitination zone" of the E2 enzyme. nih.gov
PROTAC Concentration: The relationship between PROTAC concentration and degradation often follows a "hook effect," where at very high concentrations, the formation of unproductive binary complexes (Target-PROTAC and Ligase-PROTAC) outcompetes the formation of the productive ternary complex, leading to reduced degradation efficiency. nih.govjove.com
Studies on pomalidomide-based PROTACs for histone deacetylase 8 (HDAC8) have shown that the degradation process is time-dependent, with maximal degradation achieved after several hours of treatment, followed by a recovery of protein levels as the PROTAC is cleared. nih.gov
Ubiquitin itself contains seven lysine residues (K6, K11, K27, K29, K33, K48, and K63) and a terminal methionine (M1), which can be used to form polyubiquitin (B1169507) chains on the substrate protein. The specific linkage, or topology, of these chains acts as a signal that determines the cellular fate of the tagged protein. nih.gov
K48-linked chains are the canonical signal for proteasomal degradation. The formation of these chains on a target protein is the primary goal of degraders like those derived from This compound .
K63-linked chains are typically involved in non-degradative signaling pathways, such as DNA repair and kinase activation.
The specific topology of the ubiquitin chains assembled by the CRBN complex onto a PROTAC-recruited target is a critical area of investigation. Mass spectrometry-based proteomics is the primary tool used to identify the specific lysine residues on the target protein that are ubiquitinated and to determine the linkage topology of the polyubiquitin chains. nih.gov This analysis confirms that the PROTAC-induced proximity leads to the formation of degradation-competent (primarily K48-linked) ubiquitin chains, validating the mechanism of action. nih.gov
Factors Governing Target Protein Selectivity within the Ubiquitin-Proteasome System
The selectivity of a PROTAC is a multi-faceted characteristic that extends beyond the simple binding affinity of its ligand for the target protein. For PROTACs built from a this compound scaffold, selectivity is determined by a complex interplay of factors that ensure the precise degradation of the intended POI while sparing other proteins. scienceopen.com
Key determinants of selectivity include:
E3 Ligase Selection and Expression: Pomalidomide specifically recruits the Cereblon (CRBN) E3 ligase. nih.govnih.gov The tissue-specific expression levels of CRBN can therefore influence the activity and selectivity of the PROTAC in different cellular environments. rsc.org The choice to recruit CRBN, as opposed to other E3 ligases like von Hippel-Lindau (VHL), is a critical design element that dictates which ubiquitination machinery is engaged. researchgate.netacs.org
Ternary Complex Formation and Stability: A productive degradation event requires the formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase (POI-PROTAC-E3). nih.govbiorxiv.org The stability and conformation of this complex are crucial. The PEG5 linker of the this compound-derived PROTAC plays a vital role in this assembly, influencing the proximity and orientation of the POI relative to the E3 ligase. nih.govnih.gov Studies have shown that even subtle changes in linker length and composition can dramatically affect ternary complex stability and, consequently, degradation efficiency and selectivity. rsc.orgnih.gov
Linkerology: The term 'linkerology' refers to the optimization of the linker connecting the POI ligand to the E3 ligase ligand. nih.gov The length, rigidity, and attachment points of the linker are not merely spacers but are critical for establishing favorable protein-protein interactions between the E3 ligase and the POI within the ternary complex. researchgate.netresearchgate.net An optimally designed linker, such as the PEG5 chain, helps position the target protein in a way that exposes specific lysine residues for ubiquitination, enhancing the specificity of the degradation process. biorxiv.org
Protein Surface Interactions: Unlike traditional inhibitors that target active sites, PROTACs can leverage broader surface interactions. The selectivity of a pomalidomide-based PROTAC can be enhanced by cooperative binding, where favorable interactions between the surfaces of the CRBN ligase and the POI stabilize the ternary complex. scienceopen.comnih.gov This means a PROTAC can achieve high selectivity for a specific protein isoform, even if its "warhead" ligand binds to multiple members of a protein family. researchgate.net
Table 1: Factors Influencing PROTAC Selectivity
| Factor | Description | Impact on this compound-Derived PROTACs |
|---|---|---|
| E3 Ligase Choice | The specific E3 ubiquitin ligase recruited by the PROTAC. | The pomalidomide moiety inherently selects for the Cereblon (CRBN) E3 ligase. nih.govnih.gov |
| Ternary Complex Cooperativity | The formation of a stable POI-PROTAC-E3 ligase complex, influenced by interactions between all three components. | The PEG5 linker and the specific POI influence the geometry and stability of the complex with CRBN, which is essential for effective degradation. nih.gov |
| Linker Optimization ("Linkerology") | The length, composition, and attachment points of the linker connecting the two ligands. | The amino-PEG5-NH2 linker's properties are critical for achieving the correct orientation and proximity between the target and CRBN for efficient ubiquitination. nih.govnih.gov |
| Cellular E3 Ligase Abundance | The concentration and availability of the specific E3 ligase within the cell type. | The efficacy of the PROTAC can be dependent on the expression levels of CRBN in the target tissue. rsc.org |
Downstream Proteasomal Degradation and Protein Turnover
Once a stable ternary complex is formed using a pomalidomide-derived PROTAC, a catalytic cascade of events is initiated, leading to the irreversible degradation of the target protein and affecting its cellular turnover.
The process unfolds through the following steps:
Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the recruited CRBN E3 ligase to function as a substrate receptor, marking the POI for degradation. CRBN facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to surface-accessible lysine residues on the POI. nih.govresearchgate.net This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome. researchgate.net
Recognition by the Proteasome: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins. researchgate.netnih.gov
Protein Degradation and PROTAC Recycling: The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. scienceopen.com Crucially, the PROTAC molecule itself is not degraded in this process. Once the POI is delivered to the proteasome, the PROTAC is released and can recruit another molecule of the POI, acting catalytically to induce multiple rounds of degradation. nih.govnih.gov This event-driven pharmacology means that substoichiometric amounts of the PROTAC can lead to a significant and sustained reduction of the target protein.
Impact on Protein Turnover and Downstream Signaling: By hijacking the natural protein degradation pathway, the PROTAC fundamentally alters the half-life of the target protein. This leads to a rapid and durable suppression of the protein's levels. nih.gov Consequently, any downstream signaling pathways regulated by the target protein are inhibited. researchgate.netacs.org For example, the degradation of a key oncogenic kinase not only removes the protein but also halts the downstream proliferation and survival signals it generates. researchgate.net The sustained protein knockdown can be observed long after the PROTAC itself has been cleared from the system, demonstrating a prolonged pharmacodynamic effect. nih.gov
Table 2: The Process of PROTAC-Mediated Protein Degradation
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. Ternary Complex Formation | The PROTAC brings the target protein (POI) and the E3 ligase into close proximity. | POI, Pomalidomide-PROTAC, CRBN E3 Ligase |
| 2. Polyubiquitination | The E3 ligase transfers multiple ubiquitin units to the POI, tagging it for destruction. | E1 Activating Enzyme, E2 Conjugating Enzyme, Ubiquitin, POI |
| 3. Proteasomal Recognition | The 26S proteasome recognizes the polyubiquitin chain on the POI. | Polyubiquitinated POI, 26S Proteasome |
| 4. Degradation and Recycling | The proteasome unfolds and degrades the POI into peptides. The PROTAC is released to target another POI molecule. | POI, Proteasome, Pomalidomide-PROTAC (recycled) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pomalidomide |
| MLN4924 |
| Carfilzomib |
| MG-132 |
| Nutlin-3a |
| Nutlin-3b |
| Idasanutlin |
| VH032 |
| Bestatin |
| Palbociclib |
| Ribociclib |
| Abemaciclib |
| Navitoclax |
| JQ1 |
| MZ1 |
| AT1 |
| ARV-771 |
| A1874 |
| I-208 |
| MS40 |
| 753bR |
| SIM1 |
| MS4170 |
| MS4172 |
| HaloPROTAC |
| Foretinib |
Academic Research Methodologies and Applications of Pomalidomide Amino Peg5 Nh2 Hydrochloride Enabled Protacs
Quantitative Assessment of Targeted Protein Degradation in Biological Systems
A primary goal in PROTAC development is to quantify the extent and selectivity of target protein knockdown within a cellular context. Various assays are employed to measure the reduction of the target protein and to assess the broader impact on the cellular proteome.
Several well-established and novel cell-based methods are utilized to confirm and quantify the degradation of a target protein following treatment with a pomalidomide-enabled PROTAC.
Western Blot: This traditional immunoassay is a cornerstone for validating protein degradation. nih.gov It involves separating cellular proteins by size, transferring them to a membrane, and using specific antibodies to detect the target protein. A reduction in the band intensity corresponding to the target protein in PROTAC-treated cells compared to controls provides direct evidence of degradation. nih.gov
Reporter Gene Assays: These assays offer a high-throughput-compatible method for measuring changes in intracellular protein levels. nih.govberthold.com In one common approach, the target protein is fused to a reporter enzyme like NanoLuc® luciferase. nih.govresearchgate.net The degradation of the target protein results in a corresponding decrease in luciferase activity, which can be measured as a reduction in luminescence. nih.gov This method is highly sensitive, has a large dynamic range, and is easily adaptable for screening large libraries of PROTACs. nih.govberthold.com Another strategy, the HiBiT system, involves inserting a small peptide tag into the endogenous gene of the target protein. This tag can combine with a larger subunit to form a functional luciferase, and its degradation can be quantified by the loss of luminescent signal. researchgate.net
Flow Cytometry: This technique can quantify protein levels on a single-cell basis. kcasbio.comthermofisher.com Cells are treated with the PROTAC, then fixed, permeabilized, and stained with a fluorescently labeled antibody specific to the target protein. Flow cytometry measures the fluorescence intensity of thousands of individual cells, providing a quantitative measure of protein knockdown across a cell population. kcasbio.com This method is particularly useful for assessing the efficacy and specificity of degraders in complex cell mixtures. kcasbio.com
Automated Imaging Assays: High-content imaging platforms can be used to visualize and quantify protein degradation in a high-throughput manner. nih.govresearchgate.net For instance, cells can be engineered to express the target protein fused to a fluorescent protein like GFP. nih.govresearchgate.net Automated microscopy and image analysis are then used to measure the decrease in GFP signal in response to PROTAC treatment, providing a direct readout of degradation. nih.gov
While pomalidomide-based PROTACs are designed for specificity, the pomalidomide (B1683931) moiety itself can induce the degradation of endogenous proteins, particularly zinc-finger (ZF) transcription factors. nih.govresearchgate.net Therefore, it is crucial to assess off-target effects.
Mass spectrometry (MS)-based proteomics is the definitive method for obtaining an unbiased, global view of protein abundance changes across the entire proteome. researchgate.netnih.govbiorxiv.org In this approach, cells are treated with the PROTAC, and the total cellular protein is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This allows for the identification and quantification of thousands of proteins simultaneously. nih.gov Researchers can then compare the proteomes of treated versus untreated cells to identify any proteins that are unintentionally degraded. This technique is essential for ensuring the selectivity of a PROTAC and for identifying potential liabilities, such as the degradation of vital ZF proteins, which could hamper therapeutic applicability. nih.govresearchgate.net These comprehensive analyses have led to the development of design principles, such as modifying the C5 position of the pomalidomide ring, to create next-generation PROTACs with reduced off-target degradation profiles. nih.gov
Table 1: Comparison of Cell-Based Protein Knockdown Assays
| Method | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Western Blot | Antibody-based detection of size-separated proteins on a membrane. nih.gov | Direct, widely accessible, semi-quantitative. | Low throughput, requires specific antibodies. |
| Reporter Gene Assays (e.g., NanoLuc®) | Fusion of target protein to a reporter enzyme; degradation measured by loss of signal. nih.govberthold.com | High-throughput, high sensitivity, large dynamic range. nih.govberthold.com | Requires genetic modification of cells, indirect measurement. researchgate.net |
| Flow Cytometry | Antibody-based fluorescent staining of intracellular proteins in single cells. kcasbio.com | High-throughput, quantitative, single-cell resolution. kcasbio.com | Requires specific antibodies, cell fixation can alter epitopes. |
| Automated Imaging | Quantifying fluorescence of a target protein-GFP fusion. nih.gov | High-throughput, provides spatial information. | Requires genetic modification, potential for artifacts from fusion tag. |
Biophysical and Structural Biology Approaches for Mechanistic Elucidation
To understand how a pomalidomide-enabled PROTAC functions at a molecular level, a range of biophysical and structural techniques are employed. These methods are critical for rational drug design, allowing researchers to optimize the linker and ligands to promote the formation of a stable and productive ternary complex (Target Protein:PROTAC:CRBN). nih.govdundee.ac.uk
ITC and SPR are two of the most powerful label-free techniques used to quantify the binding interactions that underpin PROTAC function. nih.govdundee.ac.uk
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govpsu.edu By titrating one component (e.g., the PROTAC) into another (e.g., the target protein or CRBN), a complete thermodynamic profile of the interaction can be obtained. psu.edu This includes the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. psu.edu ITC is a solution-based technique that does not require immobilization, providing a direct measure of binding thermodynamics for both binary (PROTAC-target, PROTAC-CRBN) and ternary complexes. nih.govo2hdiscovery.co However, it is a lower-throughput method that typically requires larger amounts of purified protein. o2hdiscovery.cosci-hub.se
Surface Plasmon Resonance (SPR): SPR is a real-time, surface-based technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. aragen.com In a typical PROTAC experiment, an E3 ligase like CRBN or the target protein is immobilized on the sensor chip. biorxiv.orgnih.gov The PROTAC, alone or pre-complexed with its other binding partner, is then flowed over the surface. nih.gov This allows for the precise measurement of not only binding affinity (KD) but also the kinetic parameters of the interaction, including the association rate constant (kon) and the dissociation rate constant (koff). biorxiv.org The ability to measure the kinetics of ternary complex formation and dissociation is a key advantage of SPR, as the stability and lifetime of this complex are thought to correlate with degradation efficiency. biorxiv.orgnih.gov
Table 2: Comparison of ITC and SPR for PROTAC Binding Analysis
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
|---|---|---|
| Principle | Measures heat change upon binding in solution. psu.edu | Detects mass change on a sensor surface via refractive index. aragen.com |
| Measurement | Endpoint (Thermodynamic) | Real-time (Kinetic) |
| Key Outputs | KD (affinity), ΔH (enthalpy), n (stoichiometry). psu.edu | KD (affinity), kon (association rate), koff (dissociation rate). biorxiv.org |
| Format | Label-free, in-solution. nih.gov | Label-free, one binding partner immobilized. o2hdiscovery.co |
| Throughput | Low. o2hdiscovery.co | Medium to High. o2hdiscovery.co |
| Sample Consumption | High. o2hdiscovery.co | Low. aragen.com |
Obtaining a high-resolution, three-dimensional structure of the ternary complex is the ultimate goal for structure-based drug design. nih.gov
X-ray Crystallography: This technique has been instrumental in revealing how pomalidomide and its analogs bind to CRBN and how PROTACs mediate the interaction between an E3 ligase and a target protein. nih.govnih.gov By obtaining a crystal of the ternary complex and diffracting X-rays through it, researchers can generate a detailed atomic model. mdpi.com These structures provide invaluable insights into the specific protein-protein and protein-ligand contacts that stabilize the complex, guiding the optimization of linker length and composition to achieve favorable binding geometry and positive cooperativity. nih.gov
NMR spectroscopy is a unique tool for studying the structure and, crucially, the dynamics of molecules in solution. chemrxiv.org For PROTACs, NMR can provide information on the conformational behavior of the flexible linker, which is often challenging to resolve using crystallography or Cryo-EM. chemrxiv.org By using isotope-labeled proteins or PROTACs, techniques like relaxation dispersion NMR can probe the kinetics of binding and conformational changes on a microsecond to millisecond timescale. chemrxiv.orgnih.gov This allows researchers to understand the "chameleonicity" of the linker—its ability to adopt different conformations when free in solution versus when bound in the binary or ternary complex—which is a critical factor influencing ternary complex formation and degradation efficiency. chemrxiv.org
Computational Modeling and Simulation in PROTAC Design and Optimization
The rational design of effective PROTACs is a complex challenge due to the multi-component nature of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the inherent flexibility of the linker. nih.gov The large size of this complex makes experimental structural determination difficult, necessitating the use of computational methods to guide design and optimization. In silico strategies are vital for analyzing interactions, predicting ternary complex structures, and understanding the structure-activity relationships that govern degradation efficacy. scienceopen.comnih.gov
Molecular dynamics (MD) simulations provide critical insights into the conformational behavior and stability of the PROTAC-mediated ternary complex over time. researchgate.net While the formation of a ternary complex is a prerequisite for protein degradation, it does not guarantee it. nih.gov MD simulations help elucidate why PROTACs with subtle differences, such as linker length or composition, exhibit varied degradation potencies despite all forming an initial complex. nih.govelifesciences.org
Atomistic MD simulations can model the entire degradation machinery, including the Cullin-Ring Ligase (CRL) scaffolds, to illustrate how a PROTAC influences the structural dynamics of the assembly. elifesciences.org These simulations are crucial for assessing the stability of the E3-PROTAC-POI complex and, importantly, the accessibility of lysine (B10760008) residues on the target protein's surface. nih.govelifesciences.org For ubiquitination to occur, a lysine side chain must be properly oriented and positioned relative to the E2 conjugating enzyme's active site, a dynamic process that static models cannot fully capture. elifesciences.org By analyzing the free energy landscapes and distribution profiles of ternary complex structures, researchers can predict the most stable and functionally relevant conformations, thereby accelerating the rational design of more efficient degraders. chemrxiv.org
Table 1: Selected Molecular Dynamics (MD) Simulation Studies on Pomalidomide-Based PROTACs This table is interactive and can be sorted by clicking on the headers.
| Study Focus | Key Findings | System Modeled | Reference |
|---|---|---|---|
| Linker-dependent Degradation Potency | Illustrated how varying PROTAC linkers affect the dynamics and stability of the ternary complex, influencing degradation efficacy. | CRBN / BRD4BD1 | nih.govelifesciences.org |
| Ternary Complex Structure Distribution | Used extensive conformational searches and Markov state models to map the distribution profiles and free energy landscapes of stable ternary complex conformations. | VHL / BRD4 | chemrxiv.org |
| Validation of Modeling Methods | Developed and validated computational methods for generating ensembles of PROTAC-mediated ternary complexes using MD simulations. | Various, including CRBN-based systems | researchgate.net |
Molecular docking is a fundamental computational tool used to predict the preferred binding orientation of a PROTAC within the binding sites of both the target protein and the E3 ligase. nih.gov It is instrumental in the structure-guided design of PROTACs, helping to optimize linker length and composition to ensure a stable and productive ternary complex can form. nih.govscienceopen.com
Given the challenge of independently sampling the conformations of the PROTAC linker and the protein-protein docking poses, specialized protocols have been developed. arxiv.org These methods often involve a multi-step process:
Docking the individual warhead and E3 ligase ligands into their respective proteins.
Using protein-protein docking algorithms to predict favorable orientations of the two proteins. nih.gov
Computationally generating and evaluating linker conformations to bridge the two bound ligands within the docked protein poses. nih.gov
Algorithms like Rosetta, FRODOCK, and tools within the Molecular Operating Environment (MOE) have been adapted for this purpose. nih.govscienceopen.combiorxiv.org These protocols often incorporate filters and re-scoring functions based on known crystal structures to improve the accuracy of predicting near-native ternary complex structures from unbound protein models. nih.govresearchgate.net The insights gained from these models establish a relationship between linker length, the geometry of the ternary complex, and cellular degradation activity, guiding the synthesis of more selective and potent molecules. nih.gov
Table 2: Computational Docking Approaches for PROTAC Design This table is interactive and can be sorted by clicking on the headers.
| Protocol/Algorithm | Approach | Application in PROTAC Design | Reference |
|---|---|---|---|
| Rosetta & OMEGA | Involves screening linker conformations for compatibility with a docked model, followed by refinement of the complete ternary complex. | Establishes relationships between linker length and cellular activity; reveals how E3 ligase interactions can modulate target selectivity. | nih.gov |
| FRODOCK | A protein-protein docking tool combined with structure refinement and re-scoring algorithms. | Predicts ternary complex structures with high accuracy, starting from unbound protein structures. | nih.gov |
| MOE-based Protocols | Divides the ternary complex into two binary parts, docks them, and compares the conformational ensemble of the PROTAC with protein-protein docking results. | Enables a modular approach to modeling and designing PROTACs. | scienceopen.com |
| Cyclic Coordinate Descent | Restricts protein-protein docking to the space of conformations that can be physically bridged by a specific PROTAC linker. | Overcomes the challenge of extensive and incompatible sampling by focusing only on bridgeable conformations. | nih.gov |
Application in Exploring Induced Proximity Phenomena Beyond Protein Degradation
The principle of chemically induced proximity, which is the foundation of PROTAC technology, is being expanded beyond targeted protein degradation to modulate cellular functions in novel ways. bioworld.com While degraders like those built from Pomalidomide-amino-PEG5-NH2 hydrochloride function by bringing a target to an E3 ligase for destruction, the same concept of using a small molecule to tether two proteins together can be repurposed to achieve a gain of function. bioworld.com
This emerging field of "induced proximity pharmacology" aims to rewire cellular biology by creating artificial protein-protein interactions. bioworld.com Instead of linking a target to a degradation machine, a bifunctional molecule can be designed to:
Induce Transcriptional Activation: A molecule can tether a DNA-binding protein, such as the lymphoma-associated transcription factor BCL6, to a transcriptional activator like BRD4. bioworld.com This can effectively "flip the script" on the target protein, forcing it to activate gene expression instead of repressing it. bioworld.com
Modulate Signaling Pathways: By inducing the dimerization of signaling proteins or bringing an enzyme into proximity with a new substrate, these molecules can create novel biological circuits to study or therapeutically manipulate cellular processes.
The success and deep mechanistic understanding of PROTACs have provided the chemical tools and conceptual framework for these next-generation proximity-inducing modalities. nih.gov
Development of Chemical Probes for Dissecting Ubiquitin-Proteasome System Biology
Pomalidomide-based bifunctional molecules are not only therapeutic candidates but also powerful chemical probes for interrogating the fundamental biology of the ubiquitin-proteasome system (UPS). nih.govnih.gov Their precise mechanism of action allows for the targeted manipulation of specific UPS components, enabling researchers to dissect their roles with high specificity.
A key example is the development of pomalidomide-based "homo-PROTACs." nih.gov These are symmetrical molecules where both ends are pomalidomide, designed to bind two CRBN molecules simultaneously. This induces the self-directed ubiquitination and subsequent proteasomal degradation of CRBN itself. researchgate.netnih.gov By selectively depleting CRBN, these probes allow researchers to:
Identify the endogenous substrates and physiological functions of CRBN without the confounding pharmacological effects of immunomodulatory drugs (IMiDs). nih.gov
Investigate the molecular mechanisms of IMiD action and resistance by studying cells transiently lacking the primary target. nih.gov
Furthermore, the study of off-target effects of pomalidomide-based PROTACs has inadvertently served as a probing tool. The discovery that some pomalidomide-based PROTACs induce the degradation of essential zinc finger (ZF) proteins has deepened the understanding of CRBN's substrate scope and has spurred the development of new pomalidomide analogs with modified phthalimide (B116566) rings to minimize these off-target effects, thereby creating more specific chemical probes. researchgate.net
Future Directions and Emerging Research Avenues Utilizing Pomalidomide Amino Peg5 Nh2 Hydrochloride Based Chemistry
Advanced Linker Engineering for Tunable PROTAC Properties
The future of PROTAC design lies in the fine-tuning of these linkers to achieve specific, desired properties. The length of the PEG chain is a key variable; studies have shown that systematic changes in linker length can significantly impact the degradation efficiency of the PROTAC. biochempeg.comnih.gov For instance, a 16-atom PEG linker was found to be significantly more potent in degrading the estrogen receptor α (ERα) than a 12-atom linker, despite similar binding affinities. nih.gov Conversely, for the degradation of cereblon (CRBN) itself using a homo-PROTAC, a shorter 8-atom PEG linker was optimal. nih.gov This highlights the context-dependent nature of linker length optimization.
Researchers are exploring the incorporation of different structural motifs within the linker to control its flexibility and conformation. While flexible linkers like PEG are widely used, rigid linkers containing structures such as triazoles, piperazines, or piperidines are also being investigated. precisepeg.com These rigid structures can help to pre-organize the PROTAC, potentially leading to more stable and effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase. precisepeg.com The development of photocaged linkers, which can be activated by light, offers the potential for spatiotemporal control of PROTAC activity, minimizing off-target effects. precisepeg.com The commercial availability of pre-functionalized linkers, including those conjugated to pomalidomide (B1683931), accelerates the synthesis of PROTAC libraries with diverse linker properties, facilitating the rapid screening for optimal degradation activity. nih.gov
| Linker Property | Influence on PROTAC | Research Finding |
| Length | Degradation efficiency | A 16-atom PEG linker was more effective for ERα degradation than a 12-atom linker. nih.gov |
| Composition | Solubility and Permeability | PEG linkers enhance water solubility compared to alkyl linkers. precisepeg.combiochempeg.com |
| Flexibility | Ternary complex stability | Rigid linkers can improve the stability of the ternary complex. precisepeg.com |
| Attachment Point | Degradation efficiency | The point of attachment on the ligand can influence PROTAC activity. |
Strategies for Overcoming Cereblon-Associated Resistance Mechanisms in Degradation
A significant challenge in the clinical application of PROTACs is the potential for acquired resistance. nih.gov One of the primary mechanisms of resistance to cereblon-based PROTACs involves mutations in the CRBN E3 ligase itself or its associated proteins. nih.gov These alterations can impair the binding of the pomalidomide moiety or disrupt the formation of a functional ternary complex, thereby rendering the PROTAC ineffective.
Several innovative strategies are being pursued to circumvent these resistance mechanisms. A promising approach is the development of "dual-target" or "multi-target" PROTACs. For example, a novel series of dual BET-kinase degraders was designed to target not only the primary protein of interest but also other critical proteins like FLT3, JAK2, and BRD4. acs.org This multi-pronged attack can be effective even in the face of resistance to single-target inhibitors. acs.org
Another strategy involves the design of PROTACs that can recruit different E3 ligases. It has been demonstrated that resistance to a PROTAC that utilizes the von Hippel-Lindau (VHL) E3 ligase does not necessarily confer resistance to a CRBN-recruiting PROTAC, and vice versa. nih.gov This suggests that switching the E3 ligase recruiter could be a viable strategy to overcome resistance. Furthermore, exploring alternative degradation pathways, such as the N-degron pathway, could provide new avenues for overcoming resistance to traditional PROTACs. nih.gov
Research is also focused on developing pomalidomide analogs with modified binding properties. By rationally designing pomalidomide derivatives with substitutions at specific positions, it may be possible to create PROTACs that can still effectively bind to and recruit mutated forms of cereblon. nih.gov This involves a deep understanding of the structural interactions within the ternary complex, often aided by computational modeling.
Exploration of Cereblon-Dependent Degradation in Diverse Cellular Contexts
The therapeutic potential of pomalidomide-based PROTACs extends beyond their initial applications in oncology. The cereblon E3 ligase is expressed in a wide variety of cell types, opening the door to the targeted degradation of proteins implicated in a broad spectrum of diseases. nih.gov
Emerging research is focused on applying this technology to new therapeutic areas. For instance, the degradation of specific proteins within the central nervous system could offer novel treatments for neurodegenerative diseases. The ability of PROTACs to cross the blood-brain barrier will be a critical factor in the success of this approach.
Furthermore, the study of cereblon-dependent degradation in different cellular environments is revealing new insights into the fundamental biology of the ubiquitin-proteasome system. nih.gov By observing how the efficiency of degradation varies between cell types, researchers can gain a better understanding of the factors that govern E3 ligase activity and substrate recognition. nih.gov This knowledge can then be used to design more effective and cell-type-specific PROTACs.
The development of PROTACs targeting proteins involved in inflammatory and autoimmune diseases is another active area of investigation. By selectively degrading key inflammatory mediators, it may be possible to develop highly targeted and potent anti-inflammatory therapies with fewer side effects than current treatments. The versatility of the PROTAC platform, enabled by molecules like Pomalidomide-amino-PEG5-NH2 hydrochloride, allows for the rapid adaptation of this technology to a wide range of protein targets in diverse cellular contexts.
Integration of High-Throughput Screening and Artificial Intelligence for PROTAC Discovery
The traditional process of PROTAC design and optimization can be a time-consuming and resource-intensive "trial and error" approach. nih.gov To accelerate this process, researchers are increasingly turning to high-throughput screening (HTS) and artificial intelligence (AI).
HTS platforms allow for the rapid testing of large libraries of PROTACs with variations in their linkers, target-binding ligands, and E3 ligase recruiters. nih.govosf.io These screens can quickly identify lead compounds with desirable degradation activity. For example, an automatic imaging-based high-throughput assay was developed to screen for the off-target degradation of zinc finger proteins by pomalidomide-based PROTACs. nih.govresearchgate.net
AI and machine learning algorithms can analyze the vast datasets generated by HTS to identify patterns and relationships that are not readily apparent to human researchers. osf.io These computational models can then be used to predict the degradation efficiency of novel PROTAC designs, prioritize candidates for synthesis and testing, and even suggest new linker chemistries or ligand modifications. osf.io The synergy between HTS and AI has the potential to dramatically accelerate the discovery of new and improved PROTACs. osf.io By integrating these technologies, researchers can more efficiently navigate the complex chemical space of PROTAC design and identify optimal molecules for therapeutic development.
Development of Next-Generation PROTACs with Enhanced Specificity and Efficiency
The ultimate goal of PROTAC research is to develop next-generation degraders with unparalleled specificity and efficiency. A key challenge in this endeavor is minimizing off-target effects, where the PROTAC inadvertently degrades proteins other than the intended target. Pomalidomide itself is known to induce the degradation of certain endogenous zinc finger proteins, which can lead to unwanted side effects. nih.govresearchgate.net
To address this, researchers are developing "bumped" pomalidomide analogs. nih.gov By introducing steric bulk at specific positions on the pomalidomide molecule, it is possible to disrupt the binding to off-target proteins while maintaining the interaction with cereblon. nih.gov This rational design approach, guided by structural biology and computational modeling, has been shown to enhance the potency and reduce the off-target effects of an anaplastic lymphoma kinase (ALK)-targeting PROTAC. nih.gov
Another avenue for enhancing specificity is the development of PROTACs that require the simultaneous binding of two different target proteins to induce degradation. These "logic-gated" PROTACs would only be active in cells where both target proteins are present, offering a higher degree of precision.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Pomalidomide-amino-PEG5-NH2 hydrochloride?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity (≥95% as per industry standards) .
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural features, particularly the PEG5 linker and amine hydrochloride moiety. Compare peaks to reference spectra of shorter PEG analogs (e.g., PEG2 derivatives) .
- Mass Spectrometry (MS) validates molecular weight, especially given the hydrophilic PEG chain’s impact on ionization efficiency .
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with pomalidomide’s glutarimide core. Introduce the amino-PEG5 linker via carbodiimide-mediated coupling (e.g., EDC/NHS) in anhydrous DMF .
- Step 2 : Purify intermediates using size-exclusion chromatography to remove unreacted PEG chains.
- Optimization : Adjust pH to 6–7 during PEG conjugation to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, chloroform/methanol 8:2) .
Q. How should researchers handle solubility challenges during in vitro assays with this compound?
- Methodological Answer :
- Solvent Selection : Use DMSO for initial stock solutions (10–20 mM) due to the compound’s hydrophilicity from the PEG5 chain. Dilute in PBS (pH 7.4) for cell-based assays, ensuring final DMSO ≤0.1% .
- Sonication : If precipitation occurs, brief sonication (10–15 sec, 20 kHz) can improve dispersion .
Advanced Research Questions
Q. How does the PEG5 linker length in pomalidomide-based PROTACs influence target protein degradation efficiency compared to shorter (e.g., PEG2) or longer linkers?
- Methodological Answer :
- Experimental Design :
Synthesize PROTACs with PEG2, PEG5, and PEG7 linkers using identical E3 ligase and target protein binders.
Compare degradation efficiency (DC₅₀) via Western blot (target protein) and cellular viability assays (e.g., CellTiter-Glo).
- Key Considerations :
- PEG5 balances solubility and steric flexibility, potentially enhancing ternary complex formation vs. PEG2 (too rigid) or PEG7 (too bulky) .
Q. How can researchers resolve contradictions in reported solubility profiles of PEGylated pomalidomide derivatives across studies?
- Methodological Answer :
- Hypothesis Testing :
Systematically vary buffer ionic strength (e.g., 0–150 mM NaCl) and pH (5–8) to identify conditions affecting aggregation.
Use dynamic light scattering (DLS) to quantify hydrodynamic radius changes under these conditions .
- Data Reconciliation : Cross-reference with PEGylation literature; discrepancies may arise from differences in PEG chain polydispersity or residual solvents .
Q. What strategies mitigate hydrolytic instability of the amine hydrochloride group during long-term storage?
- Methodological Answer :
- Storage Optimization :
- Lyophilize the compound and store under argon at -20°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products to synthetic standards (e.g., free amine) .
Q. How can computational modeling guide the design of pomalidomide-PEG5 derivatives for improved proteasome recruitment?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
Model the ternary complex (PROTAC-E3 ligase-target protein) to assess linker flexibility and binding interface occupancy.
Compare binding energies (MM-GBSA) for PEG5 vs. other linkers to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
